![molecular formula C8H4ClNO2S B596004 2-Chlorobenzo[d]thiazole-4-carboxylic acid CAS No. 1260529-68-7](/img/structure/B596004.png)

2-Chlorobenzo[d]thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

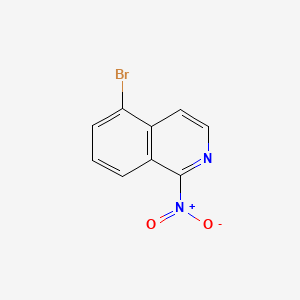

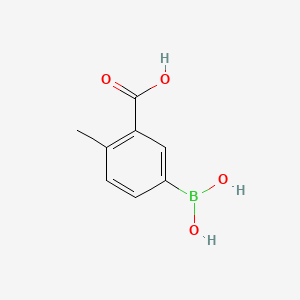

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a chemical compound with the empirical formula C9H6ClNO2S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Molecular Structure Analysis

The thiazole ring in 2-Chlorobenzo[d]thiazole-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a solid . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

Antimicrobial Agent : Derivatives of 2-Chlorobenzo[d]thiazole have shown promise as antimicrobial agents. For instance, a study by B'Bhatt and Sharma (2017) synthesized derivatives that demonstrated moderate to excellent activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Fungicidal and Antivirus Activity : Fengyun et al. (2015) reported that novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity and were effective against the tobacco mosaic virus (Fengyun et al., 2015).

Antiviral Activity : Chen et al. (2010) synthesized new derivatives with potential anti-tobacco mosaic virus activity starting from 4-chlorobenzoic acid (Chen et al., 2010).

Corrosion Inhibition : Thiazole hydrazones derived from similar compounds have been studied for their potential in mild steel corrosion inhibition in acidic media. Chaitra et al. (2016) demonstrated their effectiveness as mixed-type inhibitors (Chaitra et al., 2016).

Synthesis of Benzothiazoleurea Derivatives : Chen et al. (2010) developed a method for synthesizing 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas, indicating potential applications in various chemical syntheses (Chen et al., 2010).

Adenosine Receptor Ligands : Cagide et al. (2015) synthesized new chromone–thiazole hybrids as potential ligands for human adenosine receptors, suggesting applications in therapeutic developments (Cagide et al., 2015).

Potential Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized derivatives showing significant activity against leukemia cells and certain antifilarial activities (Kumar et al., 1993).

Safety And Hazards

2-Chlorobenzo[d]thiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 2, and Eye Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the future directions for 2-Chlorobenzo[d]thiazole-4-carboxylic acid could involve further exploration of its potential biological activities and applications in drug development.

Propiedades

IUPAC Name |

2-chloro-1,3-benzothiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKIDVYMBRVQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzo[d]thiazole-4-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)